molecular formula C21H24N4O2S2 B4302428 N',N'''-propane-1,2-diylbis[N-(4-acetylphenyl)(thiourea)]

N',N'''-propane-1,2-diylbis[N-(4-acetylphenyl)(thiourea)]

Cat. No. B4302428
M. Wt: 428.6 g/mol
InChI Key: PNVDEOGVBCRFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N'''-propane-1,2-diylbis[N-(4-acetylphenyl)(thiourea)] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PTU, and it is a thiourea derivative that has been synthesized using specific methods. PTU has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

PTU has been extensively studied for its potential applications in various fields. One of the primary applications of PTU is in the field of medicine. PTU has been shown to have significant anti-tumor activity in various cancer cell lines. It has also been shown to inhibit the growth of human breast cancer cells in vitro. PTU has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of PTU is not fully understood. However, it is believed that PTU exerts its anti-tumor activity by inhibiting the activity of specific enzymes involved in cell proliferation. PTU has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, PTU has been shown to inhibit the activity of specific cytokines involved in the immune response, which may explain its potential use in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
PTU has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cell proliferation, which may explain its anti-tumor activity. PTU has also been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment. Additionally, PTU has been shown to inhibit the activity of specific cytokines involved in the immune response, which may explain its potential use in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

PTU has several advantages and limitations for lab experiments. One of the primary advantages of PTU is its ability to inhibit the growth of various cancer cell lines. This makes it a valuable tool for cancer research. However, one of the limitations of PTU is its potential toxicity, which may limit its use in certain experiments. Additionally, PTU may not be effective in all cancer cell lines, which may limit its potential applications.

Future Directions

There are several future directions for research involving PTU. One potential direction is the development of new synthesis methods that may increase the yield and purity of PTU. Additionally, further studies are needed to fully understand the mechanism of action of PTU. This may lead to the development of new drugs that are more effective in treating cancer and autoimmune diseases. Finally, further studies are needed to determine the potential side effects of PTU and its long-term safety profile.

properties

IUPAC Name

1-(4-acetylphenyl)-3-[1-[(4-acetylphenyl)carbamothioylamino]propan-2-yl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S2/c1-13(23-21(29)25-19-10-6-17(7-11-19)15(3)27)12-22-20(28)24-18-8-4-16(5-9-18)14(2)26/h4-11,13H,12H2,1-3H3,(H2,22,24,28)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVDEOGVBCRFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=S)NC1=CC=C(C=C1)C(=O)C)NC(=S)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Propane-1,2-diylbis[3-(4-acetylphenyl)(thiourea)]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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